N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide
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Overview
Description
“N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular formula of “this compound” is C26H23NO5S . Its average mass is 461.530 Da and its monoisotopic mass is 461.129700 Da .Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active site of an enzyme, interacting with a receptor to modulate its activity, or interfering with the function of a structural protein.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and predicted density , can provide some insights into its potential pharmacokinetic properties. For instance, its molecular weight (457.51) is within the range generally considered favorable for oral bioavailability.
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects in different types of cancer cells . This suggests that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide may also have anti-proliferative effects.
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research will likely focus on developing new therapeutic agents using benzofuran compounds .
Biochemical Analysis
Cellular Effects
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-ethylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5S/c1-4-18-5-12-22(13-6-18)34(31,32)28(26(30)19-7-9-20(27)10-8-19)21-11-14-24-23(15-21)25(16(2)29)17(3)33-24/h5-15H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHZQWEPNGPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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